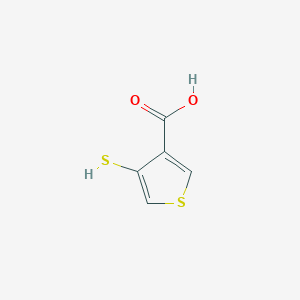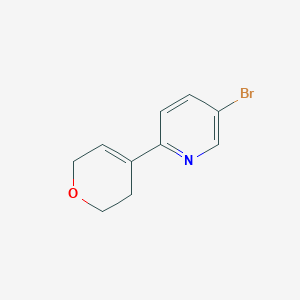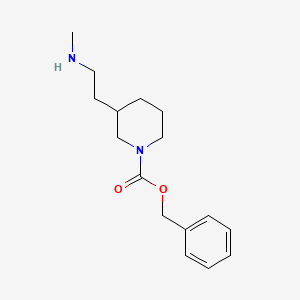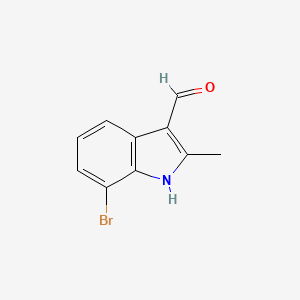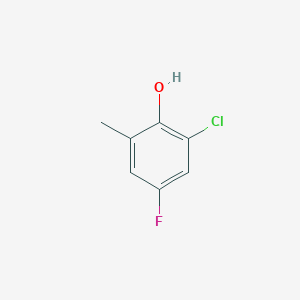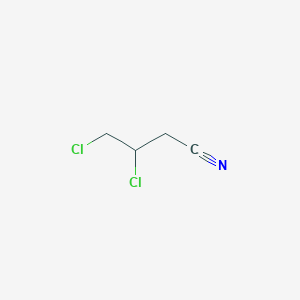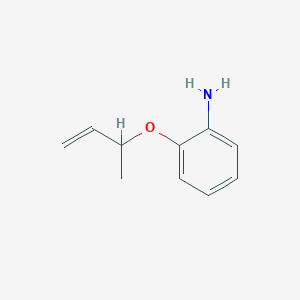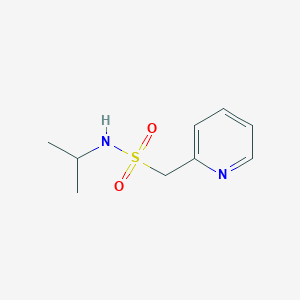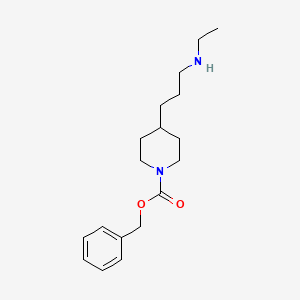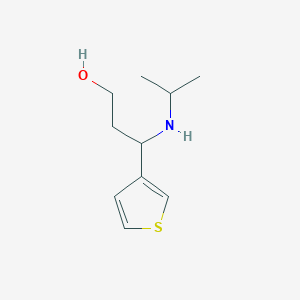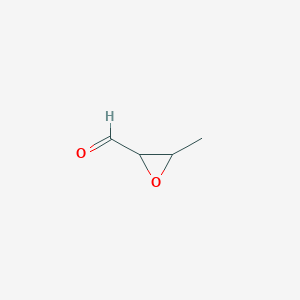
2,3-Epoxybutyraldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Epoxybutyraldehyde is an organic compound characterized by the presence of both an epoxide and an aldehyde functional group
准备方法
2,3-Epoxybutyraldehyde can be synthesized through several methods. One common route involves the epoxidation of trans-crotonaldehyde using hydrogen peroxide in an aqueous-alcoholic solution at an optimal pH of 8-8.5 . Another method includes the reaction of 2,3-epoxysuccinaldehyde mono-[dimethyl acetal] with ethyl (triphenylphosphoranylidene)acetate . Industrial production methods often involve similar epoxidation reactions but on a larger scale, ensuring the purity and yield of the final product.
化学反应分析
2,3-Epoxybutyraldehyde undergoes various chemical reactions due to its functional groups. Some of the notable reactions include:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and primary amines for nucleophilic substitution . Major products formed from these reactions include carboxylic acids, primary alcohols, and amino alcohols.
科学研究应用
2,3-Epoxybutyraldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
作用机制
The mechanism of action of 2,3-Epoxybutyraldehyde involves its reactivity due to the presence of both the epoxide and aldehyde groups. The epoxide ring is highly strained and can react with nucleophiles, while the aldehyde group can undergo various redox reactions. These reactions can lead to the formation of various products, depending on the conditions and reagents used .
相似化合物的比较
2,3-Epoxybutyraldehyde can be compared with other similar compounds such as 2,3-epoxysuccinaldehyde and ethyl 2,3-epoxysuccinaldehydate. These compounds also contain epoxide and aldehyde groups but differ in their molecular structure and reactivity. The uniqueness of this compound lies in its specific reactivity and the types of products it can form under different conditions .
Similar compounds include:
- 2,3-Epoxysuccinaldehyde
- Ethyl 2,3-epoxysuccinaldehydate
- 2,3-Epoxyvaleronitriles
属性
分子式 |
C4H6O2 |
|---|---|
分子量 |
86.09 g/mol |
IUPAC 名称 |
3-methyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C4H6O2/c1-3-4(2-5)6-3/h2-4H,1H3 |
InChI 键 |
KAUFURBKZOMSKM-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



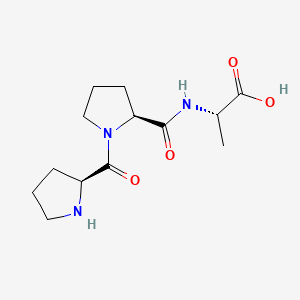
![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)
